N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, including the formation of the furan ring, the oxazole ring, and the sulfonamide group. One common synthetic route starts with the preparation of the furan ring through the cyclization of appropriate precursors. The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes. The sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides and amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Oxazolidines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for targeting bacterial and viral infections.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-thiazole-4-sulfonamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the presence of both furan and oxazole rings, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(6-11-4-5-17-7-11)14-19(15,16)12-9(2)13-18-10(12)3/h4-5,7-8,14H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAOLIUZDRBNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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